4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

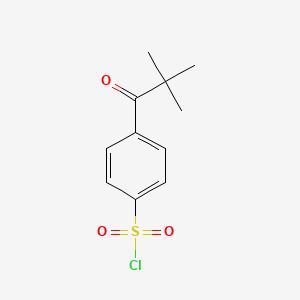

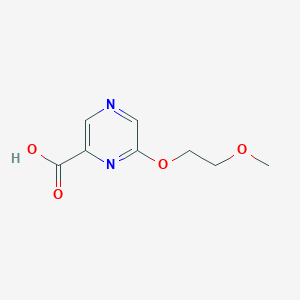

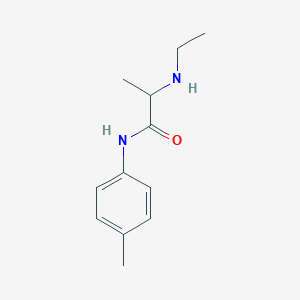

“4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1384429-64-4 . It has a molecular weight of 260.74 . The compound is typically in powder form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3 . This indicates that the compound has a benzene ring with a sulfonyl chloride (-SO2Cl) group and a 2,2-dimethylpropanoyl group attached to it.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 260.74 .Scientific Research Applications

Synthesis and Antimicrobial Activity

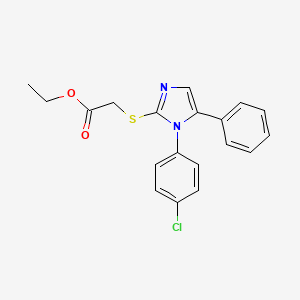

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride has been utilized in the synthesis of new sulfonamides. For instance, a series of sulfonamides were synthesized by combining different benzene sulfonyl chlorides with Ampyrone, resulting in compounds with notable antimicrobial and antioxidant activities. Among these, certain derivatives demonstrated significant efficacy in in vitro antimicrobial activities against selected bacterial and fungal strains. Additionally, these compounds exhibited free radical scavenging activity based on the DPPH method, showcasing their potential in pharmaceutical applications (Badgujar, More, & Meshram, 2018).

Reactivity and Structural Analysis

The reactivity of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride has been a subject of interest, particularly in its reactions with other compounds. For instance, the reaction of N-unsubstituted triazoles with sulfonyl chlorides led to the formation of mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. The ratio of these regioisomers varied based on the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride, providing insights into the kinetic and thermodynamic aspects of these compounds (Beryozkina et al., 2015).

Role in Friedel-Crafts Sulfonylation

This chemical has also been used in Friedel-Crafts sulfonylation reactions. In one study, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were used as unconventional reaction media and as Lewis acid catalyst for Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This approach showcased enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, highlighting the potential of this chemical in facilitating complex organic reactions (Nara, Harjani, & Salunkhe, 2001).

Safety And Hazards

properties

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERAQQCBZHYOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2591408.png)

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591411.png)

![1-(4-methoxyphenyl)-N-{3-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591418.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2591422.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2591428.png)